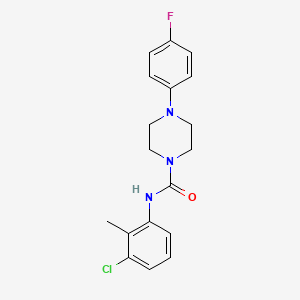![molecular formula C23H20BrNO4 B5382093 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5382093.png)
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate, also known as BRQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRQ belongs to the family of quinoline-based compounds that have shown promising results in targeting various diseases, including cancer, inflammation, and infectious diseases.
作用机制
The mechanism of action of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the inhibition of the Akt/mTOR signaling pathway, which is a crucial pathway involved in cancer cell growth and survival. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
Apart from its anticancer properties, 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to possess anti-inflammatory and antimicrobial properties. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages, which are involved in the pathogenesis of various inflammatory diseases. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
One of the advantages of using 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate in lab experiments is its high potency and selectivity towards cancer cells. This allows for lower doses of the compound to be used, reducing the risk of adverse effects. However, one of the limitations of using 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate. One potential direction is the development of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate-based drug delivery systems that can improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate with other anticancer agents, which could enhance its therapeutic efficacy. Additionally, the potential applications of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate in other diseases, such as neurodegenerative diseases, could also be explored.
合成方法
The synthesis of 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate involves the reaction of 3-bromo-4-(propionyloxy) cinnamic acid with 8-aminoquinoline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate.
科学研究应用
2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[3-bromo-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect in cancer treatment.
属性
IUPAC Name |
[2-bromo-4-[(E)-2-(8-propanoyloxyquinolin-2-yl)ethenyl]phenyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO4/c1-3-21(26)28-19-13-9-15(14-18(19)24)8-11-17-12-10-16-6-5-7-20(23(16)25-17)29-22(27)4-2/h5-14H,3-4H2,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWQIRDOCKXDTE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=CC2=NC3=C(C=CC=C3OC(=O)CC)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=C(C=C(C=C1)/C=C/C2=NC3=C(C=CC=C3OC(=O)CC)C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{1-[2-(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B5382016.png)
![(3R*,4R*)-1-[(3,5-dichloro-4-pyridinyl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5382020.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)
![N-[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5382045.png)
![3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)

![ethyl 1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-imidazole-2-carboxylate](/img/structure/B5382054.png)
![N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)
![2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5382075.png)

![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amino}nicotinamide](/img/structure/B5382088.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)
![4-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5382106.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)